
N-(2-Hydroxyethyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Caproylethanolamine is a type of N-acylethanolamine, which is a fatty acid amide where an acyl group is linked to the nitrogen atom of ethanolamine. This compound is known for its role in various biological processes and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Caproylethanolamine can be synthesized through several methods. One common approach involves the reaction of caproic acid (hexanoic acid) with ethanolamine. The reaction typically requires a catalyst, such as sodium methoxide, and is carried out under mild temperatures. The process involves the formation of an amide bond between the carboxyl group of caproic acid and the amino group of ethanolamine.
Industrial Production Methods: In industrial settings, the production of N-Caproylethanolamine may involve the use of fatty acid chlorides or fatty acid methyl esters as acyl donors. These react with ethanolamine under controlled conditions to yield the desired product. The reaction conditions, such as temperature, catalyst concentration, and substrate ratio, are optimized to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: N-Caproylethanolamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Caproic acid derivatives.
Reduction: Reduced forms of N-Caproylethanolamine.
Substitution: Substituted ethanolamine derivatives
Aplicaciones Científicas De Investigación
N-Caproylethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study amide bond formation and hydrolysis.
Biology: It plays a role in cell signaling and has been studied for its effects on cell proliferation and apoptosis.
Medicine: It has potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Industry: It is used in the production of surfactants, lubricants, and cosmetics
Mecanismo De Acción
Comparación Con Compuestos Similares
N-Palmitoylethanolamine: Known for its anti-inflammatory and neuroprotective effects.
N-Oleoylethanolamine: Exhibits anorexigenic effects by binding to nuclear receptors.
N-Stearoylethanolamine: Shows pro-apoptotic and anorexic effects.
Uniqueness: N-Caproylethanolamine is unique due to its specific acyl chain length and its distinct biological activities. While similar compounds share some overlapping functions, N-Caproylethanolamine’s specific interactions with molecular targets and its role in various signaling pathways set it apart .
Propiedades
Número CAS |
7726-06-9 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)hexanamide |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)9-6-7-10/h10H,2-7H2,1H3,(H,9,11) |
Clave InChI |
HVVJCLNYMSTOMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


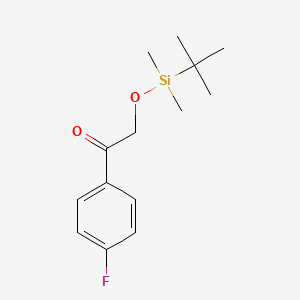
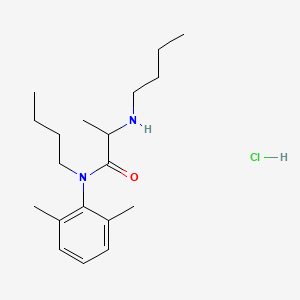


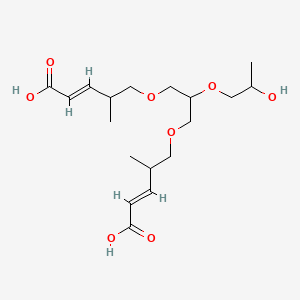
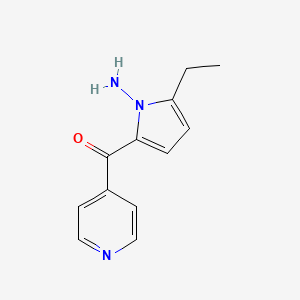



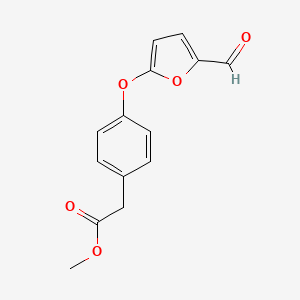
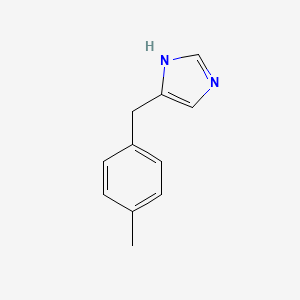
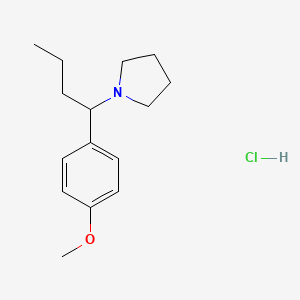
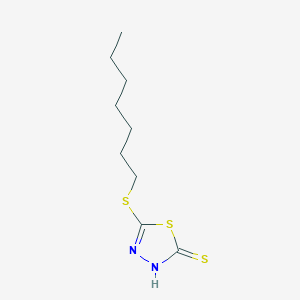
![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)
